molecular formula C17H14N6O6S B2838407 N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-37-3

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2838407
CAS No.: 868226-37-3
M. Wt: 430.4
InChI Key: IAFLFQXXGNOFRP-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrophenyl group, a thioether linkage, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline, ethyl 2-bromoacetate, and 2-thiouracil.

    Step 1: The first step involves the nucleophilic substitution reaction between 4-nitroaniline and ethyl 2-bromoacetate to form ethyl 2-(4-nitrophenylamino)acetate.

    Step 2: The ester is then hydrolyzed to yield 2-(4-nitrophenylamino)acetic acid.

    Step 3: The acid is coupled with 2-thiouracil under dehydrating conditions to form the intermediate 2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-amine.

    Step 4: Finally, the intermediate is reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form the corresponding aniline derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Reduction: 4-amino-2-((2-((4-aminophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide.

    Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Due to the presence of the nitrophenyl and pyrimidine moieties, the compound may exhibit antimicrobial activity.

    Cancer Research: The compound could be investigated for its potential as an anticancer agent, particularly due to its ability to interact with DNA and proteins.

Industry

    Pharmaceuticals: Potential use in the development of new drugs targeting specific enzymes or receptors.

    Agriculture: Possible application as a pesticide or herbicide due to its bioactive functional groups.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The nitrophenyl group could participate in redox reactions, while the pyrimidine ring might intercalate with DNA.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: Similar structure but with a benzamide group instead of a furan ring.

    N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring in N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O6S/c18-14-13(20-15(25)11-2-1-7-29-11)16(26)22-17(21-14)30-8-12(24)19-9-3-5-10(6-4-9)23(27)28/h1-7H,8H2,(H,19,24)(H,20,25)(H3,18,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLFQXXGNOFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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